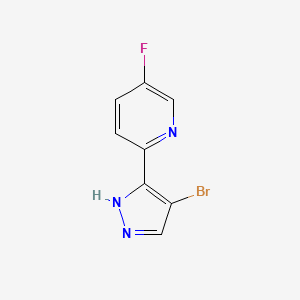

2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine

Description

Properties

IUPAC Name |

2-(4-bromo-1H-pyrazol-5-yl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3/c9-6-4-12-13-8(6)7-2-1-5(10)3-11-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHAZRCYLHSAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C2=C(C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Crystal Structure & Synthesis of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine

The following technical guide provides an in-depth structural and synthetic analysis of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine . This molecule represents a critical pharmacophore in medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., c-Met, ALK, and TGF-

While specific crystallographic data files (CIF) for this exact halogenated derivative are often proprietary to drug discovery campaigns, the structural chemistry is rigorously defined by the crystallographically solved parent scaffold, 2-(1H-pyrazol-3-yl)pyridine , and established halogen bonding principles.

Executive Summary & Structural Significance

The compound This compound is a biaryl system characterized by a pyridine ring linked at the C2 position to the C3 position of a pyrazole ring. It serves as a privileged scaffold in structure-based drug design due to its ability to mimic the adenine hinge-binding region of ATP in protein kinases.

-

Core Scaffold: 2-(1H-pyrazol-3-yl)pyridine (Biaryl).

-

Key Interaction: The molecule adopts a planar conformation locked by an intramolecular hydrogen bond, creating a "pseudo-ring" system that pre-organizes the molecule for binding.

-

Substituent Effects:

-

5-Fluoro (Pyridine): Modulates the basicity of the pyridine nitrogen (lowering pKa) and increases metabolic stability against oxidation.

-

4-Bromo (Pyrazole): Provides a steric handle, facilitates halogen bonding, and serves as a versatile site for further cross-coupling (e.g., Suzuki-Miyaura) to expand the molecule into complex drug candidates.

-

Crystallographic & Conformational Analysis

The "Pseudo-Ring" Conformation

Crystallographic studies of the parent scaffold, 2-(1H-pyrazol-3-yl)pyridine, reveal a strict preference for the syn-planar conformation. This is driven by a robust intramolecular hydrogen bond between the pyrazole N-H (donor) and the pyridine Nitrogen (acceptor).

-

Bond Distance: The N(pyrazole)-H...N(pyridine) distance is typically 2.6 – 2.7 Å , indicating a strong interaction.

-

Planarity: The dihedral angle between the pyridine and pyrazole rings is near 0° (coplanar). This planarity allows for efficient

- -

Tautomerism: The structure exists predominantly as the 1H-tautomer (rather than the 2H) to satisfy this intramolecular H-bond.

Crystal Packing & Supramolecular Motifs

In the crystalline state, the introduction of the 4-bromo and 5-fluoro substituents dictates the packing through halogen bonding and dipole interactions.

| Interaction Type | Description | Structural Consequence |

| Intramolecular H-Bond | N-H...N (Pyz-Pyr) | Locks planarity; reduces entropic penalty upon protein binding. |

| Intermolecular H-Bond | N-H...N (Dimer) | In the absence of other acceptors, molecules often form centrosymmetric dimers via the remaining pyrazole nitrogen. |

| Halogen Bonding | C-Br...N / C-Br...F | The polarized bromine atom (sigma-hole) can act as a Lewis acid, interacting with electron-rich nitrogens or fluorines of adjacent molecules. |

| Offset Face-to-Face | The planar biaryl core facilitates stacking distances of ~3.4 Å, stabilizing the lattice. |

Visualization of Structural Logic

The following diagram illustrates the tautomeric equilibrium and the locking mechanism that defines the crystal structure.

Figure 1: Structural logic dictating the preferred conformation in the crystal lattice.

Experimental Protocols: Synthesis & Crystallization

To obtain high-quality crystals of this compound, a stepwise synthesis followed by controlled bromination is required.

Synthesis Workflow

The most robust route involves the construction of the pyrazole ring from an acetyl-pyridine precursor, followed by electrophilic bromination.

Step 1: Enaminone Formation

-

Reagents: 2-Acetyl-5-fluoropyridine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Conditions: Reflux (neat or in toluene), 4-12 hours.

-

Mechanism: Condensation to form (E)-3-(dimethylamino)-1-(5-fluoropyridin-2-yl)prop-2-en-1-one.

Step 2: Cyclization to Pyrazole

-

Reagents: Hydrazine hydrate (NH2NH2·H2O), Ethanol.[1]

-

Conditions: Reflux, 1-2 hours.

-

Product: 5-Fluoro-2-(1H-pyrazol-3-yl)pyridine.[2]

-

Purification: Recrystallization from Ethanol/Water.

Step 3: Regioselective Bromination

-

Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.

-

Conditions: 0°C to Room Temperature, 1-3 hours.

-

Note: The pyrazole C4 position is highly nucleophilic. NBS provides clean bromination without over-brominating the pyridine ring.

Crystallization Protocol

For X-ray diffraction quality crystals:

-

Solvent Selection: Dissolve 20 mg of the pure brominated compound in a minimum amount of hot Ethanol or Acetonitrile .

-

Slow Evaporation: Place the vial in a vibration-free environment covered with parafilm containing a single pinhole. Allow solvent to evaporate over 3-5 days at room temperature.

-

Alternative (Vapor Diffusion): Dissolve in THF (inner vial) and diffuse against Pentane (outer reservoir).

-

Expected Morphology: Colorless needles or prisms.

Synthesis Pathway Diagram

Figure 2: Synthetic route to the target crystal structure.

Relevance to Drug Discovery

This crystal structure is not merely an academic curiosity; it is a fragment template for kinase inhibitors.

-

Hinge Binding: The Pyridine-N and Pyrazole-NH motif mimics the N1 and N6 of adenine, forming a bidentate hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Met1160 in c-Met).

-

Fluorine Effect: The 5-fluoro substituent on the pyridine ring is often used to fill small hydrophobic pockets and modulate the electronic density of the ring, affecting the strength of the hinge H-bonds.

-

Bromine Vector: The 4-bromo position points towards the solvent-exposed region or the "gatekeeper" residue, depending on the specific kinase, making it the ideal vector for attaching solubilizing groups (e.g., piperazines) via Buchwald-Hartwig or Suzuki couplings.

References

-

Crystal Structure of the Parent Scaffold

-

Synthesis & Kinase Activity

- Cui, J. J., et al. (2011). "Discovery of a novel class of c-Met kinase inhibitors." Journal of Medicinal Chemistry.

-

ChemicalBook Entry: 5-Fluoro-2-(1H-pyrazol-3-yl)pyridine (CAS 1382035-54-2). Link

-

Crystallographic Database Records

Sources

The Strategic Incorporation of Fluorinated Pyridines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] When strategically combined with fluorine, the most electronegative element, the resulting fluorinated pyridine moiety becomes a powerful tool for overcoming common challenges in drug development. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics.[2][3] This guide provides an in-depth analysis of the role of fluorinated pyridines, detailing how their unique characteristics are leveraged to enhance drug potency, selectivity, and metabolic stability. We will explore the underlying chemical principles, examine key modulations of molecular properties, present case studies from approved therapeutics, and outline synthetic strategies, offering a comprehensive resource for professionals in the field.

Introduction: The Pyridine-Fluorine Synergy in Drug Design

The prevalence of the pyridine ring in pharmaceuticals stems from its unique properties: it is a bioisostere of a phenyl ring but with an available hydrogen bond acceptor in the nitrogen atom, which can also be protonated at physiological pH, enhancing solubility. However, the pyridine ring itself is often susceptible to metabolic oxidation.

Fluorine, on the other hand, is the smallest and most electronegative element, forming an exceptionally strong bond with carbon.[4] Its introduction into organic molecules is a widely used strategy in medicinal chemistry to improve metabolic stability, modulate acidity (pKa), and enhance binding affinity.[2][4] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom.[4]

The combination of these two entities—the versatile pyridine scaffold and the powerful fluorine atom—creates a privileged structural motif. Fluorinating the pyridine ring allows medicinal chemists to fine-tune a drug candidate's properties with remarkable precision, addressing liabilities such as rapid metabolism while potentially improving target engagement.[3][5]

The Physicochemical Impact of Fluorination on the Pyridine Ring

The introduction of fluorine onto a pyridine ring induces significant, predictable changes in its electronic and physical properties. Understanding these shifts is fundamental to their rational application in drug design.

Modulation of Basicity (pKa)

Perhaps the most significant electronic effect of fluorination is the reduction of the basicity of the pyridine nitrogen. As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the ring and making the nitrogen's lone pair of electrons less available for protonation. This results in a lower pKa value.

The position of the fluorine atom relative to the nitrogen dictates the magnitude of this effect. Fluorine at the 2- or 6-position has the most pronounced impact due to proximity, while fluorine at the 4-position has a moderate effect, and substitution at the 3- or 5-position has the smallest, yet still significant, influence. This modulation is critical as the ionization state of a drug affects its solubility, cell permeability, and ability to interact with its biological target.[2]

Table 1: Comparison of pKa and Lipophilicity (logP) for Monofluorinated Pyridines

| Compound | pKa | logP |

| Pyridine | 5.25 | 0.65 |

| 2-Fluoropyridine | -0.44 | 0.93[6] |

| 3-Fluoropyridine | 2.97 | 0.77 |

| 4-Fluoropyridine | 1.89 | 0.73 |

Note: pKa and logP values can vary slightly depending on the experimental or computational method used.

Lipophilicity and Membrane Permeability

While often assumed to universally increase lipophilicity, the effect of replacing a hydrogen atom with fluorine is more nuanced and context-dependent.[7] Generally, a single fluorine atom does increase the lipophilicity (logP) of the pyridine ring, which can enhance permeability across biological membranes and improve oral absorption.[2][8] However, this effect is relatively modest compared to larger halogens or alkyl groups. The strategic placement of fluorine can therefore be used to fine-tune the lipophilicity of a lead compound to achieve an optimal balance between solubility and permeability, a key aspect of drug-likeness.

Dipole Moment and Molecular Conformation

The strong C-F bond possesses a significant dipole moment. The introduction of fluorine can therefore alter the overall molecular dipole moment of the drug candidate. This can have profound effects on how the molecule interacts with its protein target, potentially introducing new, favorable dipole-dipole interactions or strengthening existing hydrogen bonds where fluorine can act as a weak hydrogen bond acceptor.[5] Furthermore, the unique steric and electronic properties of fluorine can influence the preferred conformation of a molecule, sometimes stabilizing a bioactive conformation that leads to higher potency.[8]

Caption: Impact of Fluorination on Pyridine Properties.

Enhancing Pharmacokinetic Profiles (ADME)

A primary driver for incorporating fluorinated pyridines into drug candidates is the dramatic improvement in their pharmacokinetic profiles, particularly metabolic stability.[3][5]

Metabolic Stability: Blocking Metabolic "Soft Spots"

The pyridine ring, especially in electron-rich states, is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism and clearance.[9] This typically occurs at positions para to the nitrogen or other activating groups. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to enzymatic cleavage.[9]

By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with a fluorine atom, medicinal chemists can effectively block this metabolic pathway.[8][10] This "metabolic shielding" reduces the rate of clearance, increases the drug's half-life, and enhances its overall exposure (bioavailability) in the body.[8][11] For example, the α-fluorination of a ketone side chain on a pyridine ring can prevent α-hydroxylation, a common metabolic route.[9]

Case Study: Vericiguat

Vericiguat is a soluble guanylate cyclase (sGC) stimulator approved for treating heart failure.[12] It features a 1H-pyrazolo[3,4-b]pyridine core with a fluorine atom at the C-5 position. During its development, it was discovered that the presence of this fluorine atom was crucial for increasing metabolic stability and inducing lower clearance, contributing to its favorable pharmacokinetic profile for once-daily dosing.[12]

Optimizing Pharmacodynamics: Fluorinated Pyridines in Target Engagement

Beyond improving ADME properties, fluorinated pyridines can directly enhance a drug's interaction with its biological target.

Enhanced Binding Affinity

The polarized C-F bond can engage in productive, non-covalent interactions within a protein's binding pocket. These can include:

-

Hydrogen Bonds: Fluorine can act as a weak hydrogen bond acceptor.[5]

-

Orthogonal Multipolar Interactions: The C-F bond can interact favorably with amide or carbonyl groups in the protein backbone.

-

Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions, displacing water molecules from the binding site.[13]

These subtle but significant interactions can lead to a measurable increase in binding affinity and, consequently, drug potency.[2]

Bioisosteric Replacement Strategies

In drug design, bioisosteric replacement—the substitution of one atom or group with another that produces a similar biological response—is a key strategy for lead optimization.[14] Fluorinated pyridine moieties can serve as effective bioisosteres for other functional groups. For example, a 2-difluoromethylpyridine has been shown to be an effective bioisosteric replacement for a pyridine-N-oxide, maintaining or even enhancing biological activity while potentially improving physicochemical properties.[14]

Caption: Bioisosteric Replacement Workflow.

Synthetic Strategies for Fluorinated Pyridines

The increasing demand for fluorinated pyridines has driven significant advances in synthetic chemistry, particularly in methods that allow for late-stage fluorination.[8]

Late-Stage Fluorination of Pre-formed Pyridine Rings

Introducing fluorine at a late stage in a synthetic sequence is highly desirable as it allows chemists to quickly generate a fluorinated analog of a complex lead compound without re-designing the entire synthesis.

-

Nucleophilic Aromatic Substitution (SNAr): This is a common method for synthesizing 2- and 4-fluoropyridines. A leaving group (e.g., Cl, Br, NO₂) at the 2- or 4-position is displaced by a fluoride source, such as KF or CsF.

-

Electrophilic Fluorination: Reagents like Selectfluor® can be used to install a fluorine atom onto an electron-rich pyridine ring or a dihydropyridine intermediate.[15]

Synthesis from Fluorinated Building Blocks

An alternative approach involves using simple, commercially available fluorinated precursors to construct the pyridine ring through various cyclization reactions, such as the Hantzsch pyridine synthesis.[5] This method is often more robust for producing specific isomers.

Representative Protocol: Nucleophilic Fluorination of 2-Chloropyridine

This protocol is a generalized representation and should be adapted and optimized for specific substrates and scales. All work should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Objective: To synthesize 2-fluoropyridine from 2-chloropyridine via nucleophilic aromatic substitution.

Materials:

-

2-Chloropyridine (1 equivalent)

-

Anhydrous Potassium Fluoride (KF) (3-5 equivalents, spray-dried)

-

Phase-Transfer Catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide, 0.1 equivalents)

-

Anhydrous polar aprotic solvent (e.g., Sulfolane, DMSO, or NMP)

Procedure:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium fluoride and the phase-transfer catalyst.

-

Solvent Addition: Add the anhydrous solvent via syringe and stir the suspension under a nitrogen atmosphere.

-

Reactant Addition: Add 2-chloropyridine to the stirred suspension.

-

Reaction: Heat the reaction mixture to a high temperature (typically 180-220 °C) and monitor the reaction progress by GC-MS or TLC. The reaction may take several hours to reach completion.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification & Characterization: Purify the crude product by fractional distillation or column chromatography to yield pure 2-fluoropyridine. Confirm the identity and purity of the product by ¹H NMR, ¹⁹F NMR, and GC-MS.

Self-Validation: The success of the reaction is validated by the disappearance of the 2-chloropyridine starting material and the appearance of the 2-fluoropyridine product, confirmed by spectroscopic analysis. The characteristic coupling patterns in ¹⁹F NMR are a definitive indicator of successful fluorination.

The Role of ¹⁸F-Labeled Pyridines in Positron Emission Tomography (PET)

The fluorine-18 (¹⁸F) isotope is a positron emitter with a convenient half-life (109.8 min), making it ideal for use in Positron Emission Tomography (PET) imaging.[16][17] Incorporating ¹⁸F into pyridine-containing molecules allows for the non-invasive, real-time imaging of their distribution, target engagement, and pharmacokinetics in vivo.[8][16] This has become an invaluable tool in both clinical diagnostics and preclinical drug development, enabling researchers to visualize drug-target interactions and accelerate translational studies.[8][18] The development of robust methods for the rapid, late-stage ¹⁸F-labeling of pyridines is an active and important area of research.[19]

Conclusion

Fluorinated pyridines represent a strategically vital class of scaffolds in modern medicinal chemistry. The judicious incorporation of fluorine onto the pyridine ring provides a powerful and versatile strategy to address multiple challenges in drug discovery. From enhancing metabolic stability and fine-tuning pKa to improving target binding affinity, the benefits are clear and well-documented in numerous FDA-approved drugs.[3][5] As synthetic methodologies for fluorination continue to advance, the rational design and application of fluorinated pyridines will undoubtedly continue to play a crucial role in the development of safer and more effective medicines.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

- How Is Fluorine Used in the Medical Field?. (2025, January 27). Inhance Technologies.

- Shah, P., & Westwell, A. D. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Wang, J., & Wang, J. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv.

- Li, G., Zhou, Q., Li, J., Huang, G., Chen, J., Chen, J., & Ju, Y. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances, 11(48), 30206-30211.

- Taylor, S., & Gouverneur, V. (2020).

- Hussain, I., Seher, S. S., Akhter, S., Shazad, K., Raza, H., Kim, J. K., & Choe, Y. S. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

- Shabir, G., Saeed, A., Zahid, W., Naseer, F., Riaz, Z., Khalil, N., ... & Albericio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6133.

- Hussain, I., Seher, S. S., Akhter, S., Shazad, K., Raza, H., Kim, J. K., & Choe, Y. S. (2025, September 9).

- Sviridov, S. I., Shainurova, A. M., Khalfina, A. A., & Mamatkulov, V. Z. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3169.

- Mathes, B. M., Hudziak, K. J., Schaus, J. M., Xu, Y. C., Nelson, D. L., Wainscott, D. B., ... & Filla, S. A. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 229-232.

- New method for introducing fluorinated components into molecules. (2024, May 16). Universität Münster.

- Mathes, B. M., Hudziak, K. J., Schaus, J. M., Xu, Y. C., Nelson, D. L., Wainscott, D. B., ... & Filla, S. A. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & medicinal chemistry letters, 14(1), 229-232.

- Chemists develop new synthesis method for producing fluorinated piperidines. (2019, January 23). ScienceDaily.

- Mossine, A. V., Brooks, A. F., Bernard-Gauthier, V., Bailey, J. J., Sherman, P., Schirrmacher, R., & Scott, P. J. H. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3826–3829.

- Ianni, A., & Ruda, G. F. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(8), 1162.

- Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone. Benchchem.

- The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD..

- Huestis, M. P., & Lazo, J. S. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(7), 1049–1055.

- Hussain, I., Akhter, S., Seher, S. S., Shazad, K., Raza, H., Kim, J. K., & Choe, Y. S. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(4), 941-962.

- Huestis, M. P., & Lazo, J. S. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Shabir, G., Saeed, A., Zahid, W., Naseer, F., Riaz, Z., Khalil, N., ... & Albericio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162.

- Fluorine-containing drugs approved by the U.S. FDA.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1999-2012.

- Wen, T., He, R., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- BPE, P., & LV, L. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18451-18465.

- 2-Fluoropyridine. PubChem.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025, September 27). Fluorine in drug discovery: Role, design and case studies.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Wang, J., & Wang, J. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv.

- Showalter, M. R., & Rana, A. K. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432.

- Jackson, I. M., & Chisholm, D. R. (2024).

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inhancetechnologies.com [inhancetechnologies.com]

- 12. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Advanced Architectures: Bromo-Pyrazole Derivatives in Drug Discovery

The following technical guide details the synthesis, reactivity, and medicinal application of bromo-pyrazole derivatives.

Executive Summary

The pyrazole ring (

The bromo-pyrazole derivative serves a dual function in this landscape:

-

Synthetic Linchpin: The bromine atom acts as a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of fragment libraries.

-

Pharmacological Modulator: In final drug candidates, the bromine atom can enhance lipophilicity (

), fill hydrophobic pockets, or engage in halogen bonding with carbonyl backbone residues in the target protein.

This guide provides a rigorous analysis of the regioselective synthesis of 3-, 4-, and 5-bromo-pyrazoles and their application in high-value pharmaceutical targets like Crizotinib and Ruxolitinib.

The Regioselectivity Challenge

The reactivity of the pyrazole ring is dictated by its tautomeric nature and electron density distribution. Controlling where the bromine attaches is the primary synthetic challenge.

Electronic Landscape

-

C4 Position (Nucleophilic): The C4 carbon is the most electron-rich position, analogous to the meta-position of pyridine or the para-position of aniline. It is the exclusive site of Electrophilic Aromatic Substitution (EAS).

-

C3/C5 Positions (Electrophilic/Acidic): These positions are electron-deficient due to the adjacent nitrogen atoms. Direct bromination here is impossible via EAS. Accessing these isomers requires Directed ortho-Metalation (DoM) or De Novo Cyclization .

Decision Matrix: Synthesis Pathways

The following diagram illustrates the decision logic for accessing specific bromo-pyrazole isomers.

Figure 1: Synthetic logic flow for accessing regiochemically distinct bromo-pyrazoles.

Technical Protocols

Protocol A: Synthesis of 4-Bromo-1H-pyrazole (The "Easy" Path)

Mechanism: Electrophilic Aromatic Substitution (EAS). Application: Synthesis of the Crizotinib core.[1][2]

Reagents:

-

Pyrazole (1.0 equiv)[3]

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

-

Dissolution: Dissolve 6.8 g (100 mmol) of pyrazole in 100 mL of MeCN. Cool the solution to 0°C using an ice bath.

-

Addition: Add 18.7 g (105 mmol) of NBS portion-wise over 30 minutes. Note: Exothermic reaction. Control addition rate to maintain T < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[3]

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in 100 mL water.

-

Purification: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate.[3][4][7] Recrystallize from ethanol/water if necessary. -

Yield: Typically 85-95%.

Critical Insight: Avoid using elemental bromine (

Protocol B: Synthesis of 3(5)-Bromo-1H-pyrazole (The "Advanced" Path)

Mechanism: Directed ortho-Metalation (DoM) followed by electrophilic quench. Challenge: Requires N-protection to prevent deprotonation of the NH (pKa ~14) and to direct the lithiation to the C5 position.

Reagents:

-

1-(2-Trimethylsilylethoxymethyl)-1H-pyrazole (SEM-protected pyrazole)

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes)[7]

-

1,2-Dibromo-1,1,2,2-tetrafluoroethane (

) or -

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Inert Environment: Flame-dry a 3-neck flask and purge with Argon. Add 1.0 equiv of SEM-protected pyrazole in anhydrous THF.

-

Cryogenic Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (1.1 equiv) dropwise.

-

Causality: Low temperature is critical to stabilize the 5-lithio species and prevent "lithium scramble" or ring fragmentation.

-

-

Metalation: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange, indicating the formation of the C5-lithiated species.

-

Electrophile Quench: Add the bromine source (1.2 equiv) dissolved in THF dropwise.

-

Deprotection: After warming to RT and standard workup, the SEM group is removed using TFA/DCM or TBAF/THF.

-

Tautomerization: The resulting 5-bromo-1H-pyrazole will tautomerize to the thermodynamically more stable 3-bromo-1H-pyrazole form upon isolation.

Medicinal Chemistry Case Studies

Case Study 1: Crizotinib (Xalkori)

Target: ALK/ROS1/c-MET Inhibitor (NSCLC).[1][8] Role of Bromo-Pyrazole: The synthesis of Crizotinib relies on a 4-substituted pyrazole .[2][9][10]

-

Intermediate: 4-(4-iodo-1H-pyrazol-1-yl)piperidine (Iodo analog is often used for higher reactivity, but bromo is a viable alternative).

-

Coupling Logic: The 4-halo-pyrazole undergoes a Suzuki-Miyaura coupling with a phenyl boronic acid derivative. The N1 nitrogen of the pyrazole is attached to a piperidine ring.

-

Structural Impact: The pyrazole ring mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region (Glu1197 and Met1199 in ALK).

Case Study 2: Ruxolitinib (Jakafi)

Target: JAK1/JAK2 Inhibitor (Myelofibrosis). Role of Bromo-Pyrazole:

-

Workflow:

-

Michael Addition: 4-Bromo-1H-pyrazole is coupled to a cyclopentyl-acrylonitrile derivative via a Michael-type addition (or Mitsunobu reaction with the corresponding alcohol).

-

Suzuki Coupling: The bromine at C4 is converted to a boronic ester, which is then coupled to the chloro-pyrrolo[2,3-d]pyrimidine core.

-

-

Significance: This modular approach allows separate optimization of the "tail" (cyclopentyl group) and the "head" (kinase binding hinge binder) using the bromo-pyrazole as the central connector.

Quantitative Data Summary

| Parameter | 4-Bromo-1H-pyrazole | 3-Bromo-1H-pyrazole | 5-Bromo-1-methyl-1H-pyrazole |

| Synthetic Access | Easy (EAS) | Difficult (DoM/Cyclization) | Moderate (DoM) |

| Primary Reactivity | Suzuki Coupling (C4) | Suzuki Coupling (C3) | Suzuki Coupling (C5) |

| pKa (NH) | ~13.5 | ~13.0 | N/A (N-methylated) |

| Key Application | Crizotinib, Ruxolitinib | Pyrazolo-pyridine fusion | Novel Kinase Inhibitors |

| Commercial Cost | Low (<$1/g) | High (>$50/g) | Moderate |

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) . National Institutes of Health (PMC). Available at: [Link]

-

Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles . The Journal of Organic Chemistry. Available at: [Link]

-

C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles . National Institutes of Health (PMC). Available at: [Link]

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib . ResearchGate. Available at: [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2015097658A1 - Process for the regioselective synthesis of pyrazoles - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]

- 7. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]

- 10. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]

Technical Whitepaper: Analytical Characterization of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine

[1][2]

Executive Summary & Synthetic Context[1][2][3][4][5]

The compound This compound is a "privileged scaffold" in kinase inhibitor discovery (e.g., c-Met, ALK, and ROS1 pathways).[1][2] It serves as a bioisostere for 2-phenylpyridine motifs, offering improved solubility and hydrogen-bond donor capability via the pyrazole NH.[1][2]

Critical Quality Attribute (CQA): The primary synthetic challenge is controlling the regioselectivity during the formation of the pyridine-pyrazole bond.[1][2][3] Whether synthesized via Suzuki-Miyaura coupling (using protected pyrazole boronates) or 1,3-dipolar cycloaddition (hydrazine + enone), there is a risk of forming the N-linked isomer (1-(5-fluoropyridin-2-yl)-4-bromo-pyrazole) or regioisomeric alkylations during subsequent steps.[1][2]

This guide provides the definitive spectroscopic data required to validate the C3-linkage and rule out N-alkylation or debromination.

Spectroscopic Profile

The following data represents the standard analytical profile for the target compound in DMSO-

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-

Table 1:

H NMR Data (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Pyraz-NH | 13.60 | br s | 1H | - | Diagnostic: Confirms C-linked species (free NH).[1][2] |

| Py-H6 | 8.58 | d | 1H | ||

| Pz-H5 | 8.25 | s | 1H | - | Pyrazole CH.[2][3] Singlet confirms 4-Br substitution.[2][3] |

| Py-H3 | 8.05 | dd | 1H | Ortho to pyrazole; shielded by anisotropy.[1][4][3] | |

| Py-H4 | 7.85 | td | 1H | Large F-coupling (ortho); distinct splitting pattern.[1][4] |

Expert Insight: The presence of the broad singlet at 13.60 ppm is the "Go/No-Go" signal.[2][3] If this peak is absent and you observe a new aromatic signal or a shift in the pyridine region, you have likely isolated the N-linked impurity [1].[1][2][3]

Table 2:

C NMR Data (100 MHz, DMSO-

)

| Shift ( | Type | Assignment | Notes |

| 158.5 | d | C5 (Pyridine) | |

| 148.2 | s | C2 (Pyridine) | Quaternary C linked to Pyrazole.[1][2][4][3] |

| 145.0 | s | C3 (Pyrazole) | Quaternary C linked to Pyridine.[1][2][4][3] |

| 137.5 | d | C6 (Pyridine) | |

| 136.0 | d | C5 (Pyrazole) | Aromatic CH.[1][2][4][3] |

| 124.5 | d | C4 (Pyridine) | |

| 121.8 | d | C3 (Pyridine) | |

| 94.5 | s | C4 (Pyrazole) | C-Br carbon (typically shielded).[1][2][3] |

Table 3:

F NMR Data (376 MHz, DMSO-

)

| Shift ( | Multiplicity | Notes |

| -128.5 | m (broad) | Typical range for 5-fluoropyridine.[1][2] Multiplet due to coupling with H4 and H6.[1][2][3] |

Mass Spectrometry (LC-MS)

Bromine possesses a unique isotopic signature that allows for instant confirmation of the halogenation state.

Table 4: MS Data (ESI+)

| Ion | m/z (Observed) | Intensity Ratio | Interpretation |

| [M+H] | 241.97 | 100% | Base peak.[1][2] |

| [M+H] | 243.97 | ~98% | 1:1 Isotope Pattern confirms presence of one Bromine atom.[1][2][4][3] |

| [2M+H] | 482.9 | Variable | Dimer formation is common in ESI for pyrazoles.[1][2][4][3] |

Technical Discussion: Isomer Differentiation

The most critical aspect of characterizing this compound is distinguishing it from its N-linked isomer, 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyridine .[1][2]

Mechanism of Impurity Formation

In nucleophilic aromatic substitution (

Diagnostic Checklist[1][2][4][5]

Experimental Protocol: Sample Preparation

To ensure reproducibility of the spectral data above, follow this preparation protocol.

Step 1: Solvent Selection

-

Use DMSO-

(99.9% D) .[1][3] -

Why: CDCl

often leads to peak broadening of the pyrazole protons due to tautomeric exchange.[1][2][3] DMSO "freezes" the tautomer equilibrium on the NMR timescale.[1][2][3]

Step 2: Concentration

-

Prepare a concentration of 5-10 mg/mL .

-

Warning: Higher concentrations (>20 mg/mL) may induce stacking aggregation, shifting aromatic peaks upfield by 0.1–0.2 ppm.[1][2][4][3]

Step 3: Water Suppression

Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and validating the structure, highlighting the critical decision points.

Figure 1: Decision tree for the synthesis and structural confirmation of the target scaffold, emphasizing the differentiation between C-linked and N-linked isomers.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. (General spectral characteristics of the pyrazole moiety). Retrieved from [Link][1][4][3]

-

Pfizer Inc. (2015). Patent WO2015022662: Macrocyclic kinase inhibitors.[1][2][4][3] (Describes the synthesis of similar pyrazole-pyridine intermediates like Lorlatinib). Retrieved from

-

Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO).[1][2][4][3] (Reference for Pyrazole NH acidity and solvent effects). Retrieved from [Link][1][4][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-((4-Bromo-1H-pyrazol-1-yl)methyl)-2-fluoropyridine | 2342610-58-4 [sigmaaldrich.com]

- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Utilization of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine in Kinase Inhibitor Synthesis

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[3] This document provides a detailed guide for researchers on the strategic use of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine , a highly versatile building block for the synthesis of novel kinase inhibitors. We will explore its synthetic utility, provide detailed experimental protocols for its elaboration, and outline methods for biological evaluation.

Introduction: The Strategic Value of the Pyrazolyl-Pyridine Scaffold

The design of potent and selective kinase inhibitors requires a molecular scaffold that can effectively anchor within the ATP-binding pocket while presenting vectors for chemical modification to achieve desired potency, selectivity, and pharmacokinetic properties. The this compound intermediate is strategically designed to meet these requirements.

-

The Pyrazole Moiety as a Hinge-Binder: The 1H-pyrazole ring is an excellent bioisostere of other hinge-binding motifs. It features a hydrogen bond donor (N-H) and an adjacent acceptor (N), allowing it to form the canonical interactions with the kinase hinge region that are critical for potent inhibition.[4]

-

The Bromine Atom as a Synthetic Handle: The bromine atom at the C4 position of the pyrazole is a key functional group, perfectly positioned for elaboration via modern cross-coupling chemistry. This allows for the introduction of a wide array of aryl and heteroaryl substituents, which can be directed towards the solvent-exposed region of the kinase to modulate selectivity and solubility.[5]

-

The 5-Fluoropyridine Ring: The pyridine component provides an additional point of interaction and a site for further functionalization. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability and cell permeability—a common strategy in medicinal chemistry.

Figure 1: Structural components of the this compound scaffold.

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most direct and versatile method for elaborating the this compound core is the Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction facilitates the formation of a C-C bond between the C4-bromo position of the pyrazole and a wide variety of commercially available or readily synthesized boronic acids and esters.

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of a 4-Aryl-Substituted Pyrazolyl-Pyridine Core

This protocol describes a general method for the Suzuki-Miyaura coupling. The choice of boronic acid is critical and will be determined by the specific kinase target and desired structure-activity relationship (SAR).

Objective: To synthesize 5-fluoro-2-(4-(3-methoxyphenyl)-1H-pyrazol-3-yl)pyridine.

Materials:

-

This compound (1.0 eq)

-

3-Methoxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, 3-methoxyphenylboronic acid, and potassium carbonate.

-

Add the palladium catalyst, Pd(dppf)Cl₂.

-

Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask. The reaction mixture should be a suspension.

-

Stir the mixture and heat to 90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Causality and Experimental Rationale:

-

Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of Suzuki couplings, particularly with electron-rich and electron-neutral boronic acids.[7] The dppf ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

-

Base and Solvent System: A moderately strong inorganic base like K₂CO₃ is used to activate the boronic acid by forming a more nucleophilic boronate species. The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base, facilitating the reaction.

Diversification and Structure-Activity Relationship (SAR) Studies

The synthesized core scaffold can be further diversified to explore SAR and optimize for a specific kinase target. A common and highly effective strategy is the N-alkylation of the pyrazole ring.

Protocol 2: N-Alkylation of the Pyrazole Ring

Objective: To introduce a cyclopropylmethyl group at the N1 position of the pyrazole, a common moiety in JAK inhibitors like Tofacitinib.

Materials:

-

5-fluoro-2-(4-(3-methoxyphenyl)-1H-pyrazol-3-yl)pyridine (from Protocol 1) (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

(Bromomethyl)cyclopropane (1.3 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Deionized Water & Brine

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the pyrazole starting material and dissolve in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas.

-

Stir the mixture at 0 °C for 30 minutes. The solution should become a clear anion solution.

-

Add (bromomethyl)cyclopropane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

-

Dilute with ethyl acetate and water, and separate the layers.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with water and then brine.

-

Dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the N-alkylated product.

Rationale:

-

Deprotonation: The pyrazole N-H is acidic and can be readily deprotonated by a strong base like NaH. This generates a nucleophilic pyrazolate anion.

-

SN2 Reaction: The pyrazolate anion then displaces the bromide from (bromomethyl)cyclopropane via an SN2 reaction to form the new N-C bond. DMF is an excellent polar aprotic solvent for this type of reaction.

Data Summary and Characterization

Rigorous characterization is essential to confirm the identity and purity of all synthesized compounds.

| Step | Reactant 1 | Reactant 2 | Product | MW ( g/mol ) | Expected Yield | Characterization |

| Protocol 1 | This compound | 3-Methoxyphenylboronic acid | 5-fluoro-2-(4-(3-methoxyphenyl)-1H-pyrazol-3-yl)pyridine | 283.29 | 65-85% | ¹H NMR, ¹³C NMR, LC-MS, HRMS |

| Protocol 2 | Product from P1 | (Bromomethyl)cyclopropane | 2-(4-(3-methoxyphenyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)-5-fluoropyridine | 337.38 | 70-90% | ¹H NMR, ¹³C NMR, LC-MS, HRMS |

Biological Evaluation: In Vitro Kinase Inhibition

After synthesis and purification, the critical next step is to assess the biological activity of the new compounds. An in vitro kinase inhibition assay is used to determine the potency of a compound against its target kinase, typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is based on the principle of measuring the amount of ATP consumed during the kinase reaction. The amount of ADP produced is directly proportional to kinase activity.[1]

Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP generated into a luminescent signal.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in 100% DMSO, typically starting from 10 mM.

-

Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, the specific peptide substrate, and assay buffer.

-

Inhibitor Addition: Add the serially diluted inhibitor compounds to the wells. Include a positive control (DMSO vehicle, no inhibitor) and a negative control (no kinase).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP at its Km concentration.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

-

ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Detection: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Illustrative Selectivity Data

A key goal in kinase inhibitor development is achieving selectivity for the target kinase over other closely related kinases to minimize off-target effects. The Janus Kinase (JAK) family is a classic example where selectivity is crucial.[8]

| Compound | Target Kinase IC₅₀ (nM) | JAK1 | JAK2 | JAK3 | TYK2 |

| Hypothetical Product | (from Protocol 2) | 5 | 8 | 150 | 95 |

| Tofacitinib (Reference) | (JAK Inhibitor) | 1 | 20 | 112 | 344 |

Data are for illustrative purposes only.

Cellular Mechanism of Action: The JAK-STAT Pathway

To understand the cellular effect of a JAK inhibitor synthesized from our scaffold, it is essential to visualize its place in the relevant signaling pathway. The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. zora.uzh.ch [zora.uzh.ch]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: A Robust Protocol for the Suzuki-Miyaura Cross-Coupling of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Heterocyclic Scaffolds in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl and heteroaryl compounds has been particularly impactful in the field of drug discovery, where these structural motifs are prevalent in a vast array of therapeutic agents.[3][4] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine, a key building block for the synthesis of complex molecules with potential biological activity. The presence of both a pyrazole and a pyridine ring in this substrate presents unique challenges, including the potential for catalyst inhibition by the pyridine nitrogen and the presence of an acidic N-H proton on the pyrazole moiety.[5][6] This guide offers a comprehensive approach to navigate these challenges and achieve successful cross-coupling.

Understanding the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states and can be broken down into three key steps:[7][8][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (in this case, the C-Br bond of the pyrazole ring), forming a Pd(II) complex.[1][7] The electron density of the halide-bearing ring can influence the rate of this step, with electron-deficient systems often reacting more readily.[7]

-

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[1][10] The exact mechanism of transmetalation is complex and still a subject of investigation.[1]

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Experimental Protocol

This protocol is designed as a starting point and may require optimization for specific boronic acids and desired scales.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Comments |

| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |

| Arylboronic Acid | ≥97% | Commercially Available | Use of fresh, high-purity boronic acid is recommended. |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | Air-stable precatalyst. |

| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Should be finely powdered and dried before use. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas thoroughly before use. |

| Water | Deionized | Laboratory Supply | Degas thoroughly before use. |

| Schlenk flask or microwave vial | --- | Laboratory Supply | Ensure glassware is oven-dried. |

| Magnetic stirrer and stir bar | --- | Laboratory Supply | --- |

| Inert gas supply (Argon or Nitrogen) | High Purity | Laboratory Supply | --- |

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles to ensure an oxygen-free environment.[11]

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final reaction concentration is typically between 0.1 and 0.2 M with respect to the limiting reagent.

-

Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously for 4-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Visualizing the Workflow

Caption: A streamlined workflow for the Suzuki coupling of this compound.

Causality Behind Experimental Choices

-

Catalyst Selection: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is often effective for cross-coupling reactions involving heteroaromatic substrates. The dppf ligand's bite angle and electron-donating properties facilitate both oxidative addition and reductive elimination. For particularly challenging couplings, more advanced Buchwald-type ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ may be necessary to overcome catalyst inhibition.[5][6]

-

Base Selection: Potassium phosphate (K₃PO₄) is a moderately strong base that is often employed in Suzuki couplings of substrates bearing acidic protons, such as the N-H of a pyrazole.[5] It is generally more effective than carbonate bases in these cases and can help to avoid undesired side reactions. The base must be anhydrous and finely powdered to ensure optimal reactivity.[12]

-

Solvent System: A mixture of an ethereal solvent like 1,4-dioxane and water is commonly used. Dioxane provides good solubility for the organic reagents and the catalyst, while water is essential for dissolving the inorganic base and facilitating the transmetalation step. The ratio of the solvents may need to be optimized for specific substrates to ensure homogeneity.

-

Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[6][13] Therefore, it is crucial to perform the reaction under an inert atmosphere of argon or nitrogen. Thoroughly degassing the solvents is a critical step in this process.[11]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality boronic acid- Inappropriate base or solvent | - Use a fresh batch of catalyst or screen alternative ligands (e.g., Buchwald ligands).- Ensure thorough degassing of solvents and a robust inert atmosphere.- Use fresh, high-purity boronic acid or consider using the corresponding pinacol ester.[13]- Screen other bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., toluene/water, DMF/water). |

| Protodeborylation of Boronic Acid | - High reaction temperature- Presence of excess water- Instability of the heteroaryl boronic acid | - Lower the reaction temperature and extend the reaction time.- Reduce the amount of water in the solvent system.- Consider using the corresponding boronic ester (e.g., pinacol or MIDA ester) which can be more stable.[13] |

| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture- High catalyst loading | - Ensure the reaction is rigorously degassed.- Reduce the catalyst loading. |

| Dehalogenation of Starting Material | - Presence of a hydrogen source (e.g., water, alcohol) and a suitable reducing agent in the reaction mixture. | - Ensure anhydrous conditions if possible, though water is often necessary for the base.- Screen different bases and solvent systems. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura cross-coupling of this compound. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can confidently approach the synthesis of novel derivatives based on this valuable heterocyclic scaffold. The provided troubleshooting guide further equips scientists with the necessary tools to optimize the reaction for their specific needs, ultimately accelerating the pace of drug discovery and development.

References

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 27, 2026, from [Link]

-

Wikipedia. (2024, October 10). Suzuki reaction. In Wikipedia. Retrieved February 27, 2026, from [Link]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 27, 2026, from [Link]

-

Książek, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2316. [Link]

-

Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

-

Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved February 27, 2026, from [Link]

-

Angello, A. C., et al. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Retrieved February 27, 2026, from [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved February 27, 2026, from [Link]

-

Dreher, S. D., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(4), 689–692. [Link]

-

ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved February 27, 2026, from [Link]

-

Sun, H., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(13), 3369–3375. [Link]

-

SATHEE. (n.d.). Chemistry Suzuki Coupling Reaction. Retrieved February 27, 2026, from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry Suzuki Coupling Reaction [sathee.iitk.ac.in]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

experimental procedure for synthesizing analogs from 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine

Executive Summary & Strategic Overview

The scaffold 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine represents a privileged pharmacophore in kinase inhibitor discovery (e.g., p38 MAPK, BRAF, JAK inhibitors). The molecule features three distinct vectors for chemical diversification:

-

The Pyrazole NH (Site A): A nucleophilic handle for solubility modulation or binding pocket occupancy via alkylation/arylation.

-

The C4-Bromide (Site B): A highly reactive electrophile for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).

-

The 5-Fluoropyridine (Site C): A metabolically stable headgroup where the fluorine atom modulates pKa and lipophilicity, though it is generally left intact during library synthesis.

This guide provides a modular, field-proven protocol for synthesizing analogs, prioritizing regiocontrol during N-alkylation and catalyst longevity during C-C bond formation.

Reaction Workflow Diagram

Figure 1: Modular synthesis workflow designed to maximize yield and minimize side reactions.

Module 1: N-Functionalization (The Regioselectivity Challenge)

The most critical step in this synthesis is the functionalization of the pyrazole nitrogen. Due to annular tautomerism, alkylation can occur at either nitrogen atom (N1 or N2).

-

The Challenge: The pyridine ring at C3 creates a steric environment that disfavors alkylation at the proximal nitrogen (N2).

-

The Solution: Use Cesium Carbonate (Cs₂CO₃) in DMF to favor the thermodynamic product (1-alkyl-3-(pyridin-2-yl) isomer), where the alkyl group is distal to the pyridine ring.

Protocol A: Regioselective N-Alkylation

Objective: Introduce an R-group (alkyl, benzyl, or solubility tag) or a protecting group (SEM, THP).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Alkyl Halide (R-X): 1.2 equiv (e.g., Iodomethane, Benzyl bromide, SEM-Cl)

-

Base: Cs₂CO₃ (2.0 equiv)[1]

-

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried reaction vial with the substrate (1.0 equiv) and Cs₂CO₃ (2.0 equiv). Purge with Argon.

-

Solvation: Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 15 minutes to allow deprotonation (solution often turns yellow/orange).

-

Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

-

Expert Tip: If using highly reactive electrophiles like SEM-Cl or MeI, cool to 0°C during addition to improve regioselectivity.

-

-

Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.

-

Target Mass: [M+R]⁺. Look for the disappearance of the starting material peak (approx. m/z 242/244 for Br isotopes).

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

-

Regioisomer Check: The major product (usually >90%) is the 1,3-isomer (alkyl group on N distal to pyridine). Confirm via NOESY NMR if necessary (NOE observed between N-alkyl protons and Pyrazole-C5 proton, but not Pyridine protons).

-

Module 2: C4-Diversification (Cross-Coupling)

Once the nitrogen is capped (either with a permanent R-group or a protecting group), the C4-bromide becomes an excellent handle for introducing complexity.

Protocol B: Suzuki-Miyaura Coupling (Aryl/Heteroaryl Analogs)

Objective: Install an aromatic or heteroaromatic ring at C4.

Reagents:

-

N-Substituted Substrate (from Module 1) (1.0 equiv)

-

Boronic Acid/Ester: 1.5 equiv[2]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

-

Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.15 M)

Step-by-Step Procedure:

-

Degassing (Critical): In a microwave vial or pressure tube, combine substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution.

-

Heating: Heat to 90°C for 4–16 hours (or 120°C for 30 min in a microwave reactor).

-

Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash chromatography.

-

Note: The 5-fluoropyridine moiety is stable under these conditions.

-

Protocol C: Sonogashira Coupling (Alkynyl Analogs)

Objective: Install a rigid alkyne linker.

Reagents:

-

N-Substituted Substrate (1.0 equiv)

-

Terminal Alkyne: 1.5 equiv

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-Catalyst: CuI (10 mol%)

-

Base: Et₃N (3.0 equiv)

-

Solvent: DMF or THF (degassed)

Procedure:

-

Combine substrate, Pd catalyst, and CuI in a vial. Purge with Argon.

-

Add solvent, Et₃N, and alkyne.

-

Stir at 60–80°C . (Avoid higher temps to prevent alkyne polymerization).

-

Monitor for conversion. The product will show significant UV absorbance shift.

Analytical Data & Characterization

When characterizing these analogs, specific NMR signatures confirm the structure.[3]

| Feature | Expected 1H NMR Signal (approx. shift in DMSO-d6) | Diagnostic Value |

| Pyrazole C5-H | Singlet, δ 8.0 – 8.5 ppm | Sharp singlet indicates successful N-alkylation (loss of NH broad signal). |

| Pyridine C6-H | Doublet, δ ~8.5 ppm (J ~3 Hz) | Characteristic of the 2,5-disubstituted pyridine ring. |

| Pyridine C3/C4 | Multiplets, δ 7.8 – 8.2 ppm | Splitting pattern confirms the 5-fluoro substitution remains intact. |

| N-Alkyl (CH2/CH3) | δ 3.8 – 5.5 ppm | Chemical shift helps distinguish regioisomers (N1 vs N2). |

Regioisomer Logic:

-

Major Isomer (1,3-substituted): The N-alkyl group is far from the pyridine. In NOESY, the N-alkyl protons show a correlation to the Pyrazole C5-H but no correlation to the Pyridine ring protons.

-

Minor Isomer (1,5-substituted): The N-alkyl group is adjacent to the pyridine. NOESY would show a correlation between N-alkyl protons and Pyridine C3-H.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Low Yield in Alkylation | Competitive N-alkylation vs. elimination of alkyl halide. | Switch to K₂CO₃ in Acetone (milder) or use NaH in THF at 0°C (stronger, faster). |

| Regioisomer Mixture | Steric bulk of R-X is small (e.g., Methyl). | Use lower temperature (-10°C to 0°C) during addition. Purify carefully by silica gel (isomers often separate with <0.1 Rf difference). |

| Stalled Suzuki Coupling | Catalyst poisoning by Pyridine N or Pyrazole N (if unprotected). | Ensure N is protected/alkylated before coupling. Increase catalyst loading to 10 mol% or switch to Pd(dtbpf)Cl₂ (highly active). |

| De-fluorination | SNAr reaction at C5-F (rare but possible with strong nucleophiles). | Avoid using alkoxide bases (e.g., NaOMe/NaOEt) at high heat. Use carbonate or phosphate bases. |

References

-

General Pyrazole Synthesis & Biological Activity

-

Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984-7034. Link

-

-

Regioselectivity of Pyrazole Alkylation

-

Suzuki Coupling on Heterocycles

-

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Link

-

-

Specific Scaffold Reference (Kinase Inhibitors)

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]

- 11. Bis[μ-3-(pyridin-2-yl)pyrazolato]bis[acetato(3,5-dimethyl-1H-pyrazole)nickel(II)] - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromo-pyridines

Introduction: Navigating the Challenges of Pyridine C-N Coupling

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation is of paramount importance in the pharmaceutical and agrochemical industries, where the arylamine moiety is a prevalent structural motif in a vast number of bioactive molecules.[3][4] Specifically, aminopyridines are critical building blocks in drug discovery, forming the core of numerous therapeutics.[5]

However, the application of this powerful reaction to heteroaryl halides, particularly bromo-pyridines, is not without its unique and significant challenges. The inherent basicity of the pyridine nitrogen atom presents a primary obstacle; it can coordinate to the palladium catalyst, acting as an inhibitor and effectively poisoning the catalytic cycle.[6] This guide provides a comprehensive overview of the mechanistic nuances, key reaction parameters, and field-proven protocols to successfully navigate the Buchwald-Hartwig amination of bromo-pyridine substrates. We will delve into the causality behind experimental choices, offering researchers the knowledge to not only replicate but also rationally optimize these critical transformations.

Mechanistic Considerations: Overcoming Catalyst Inhibition

The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7][8]

-

Oxidative Addition: A low-valent Pd(0) complex reacts with the bromo-pyridine, inserting into the C-Br bond to form a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine displaces a ligand on the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired aminopyridine product is formed, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.